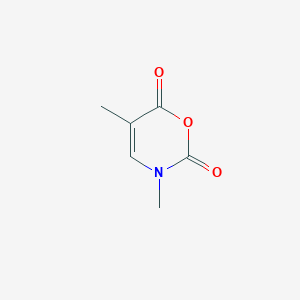
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diketones: Using reagents like ammonia or primary amines.
Oxidative cyclization: Employing oxidizing agents to facilitate ring closure.
Industrial Production Methods
Industrial production methods might involve:
Batch processing: Where the compound is synthesized in discrete batches.
Continuous flow processing: For large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxides or other oxygenated derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potentially as a precursor for drug development.
Industry: In the production of polymers or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound interacts with.
Pathways involved: Including metabolic or signaling pathways that are modulated by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1,3-oxazine: Another oxazine derivative with different substitution patterns.
3,5-Dimethyl-1,3-thiazine: A sulfur-containing analog with similar structural features.
Uniqueness
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to its specific substitution pattern and the resulting chemical properties, which may offer distinct advantages in certain applications.
Eigenschaften
CAS-Nummer |
916226-82-9 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3,5-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7(2)6(9)10-5(4)8/h3H,1-2H3 |
InChI-Schlüssel |
IYZZHRHOWDOQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
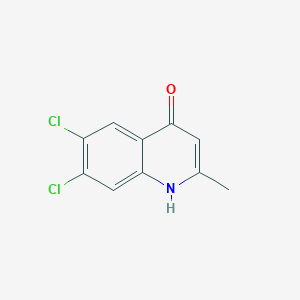
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
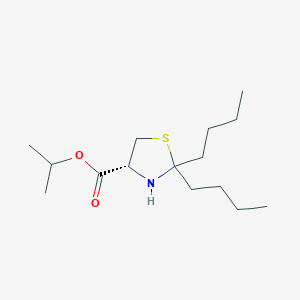
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
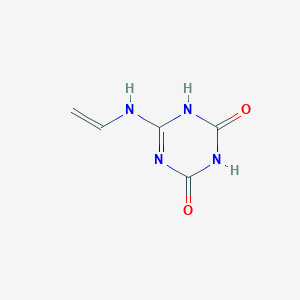
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)

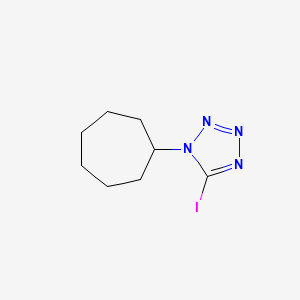
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
